molecular formula C10H15ClFNO B2583215 (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2411177-97-2

(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride

Cat. No.: B2583215
CAS No.: 2411177-97-2
M. Wt: 219.68
InChI Key: GHDMZIRLVGKWIC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-Fluoroethoxy)benzaldehyde and (1R)-1-phenylethanamine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate product.

    Reduction: The intermediate product is then subjected to reduction conditions to yield the desired (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can further modify the fluoroethoxy group or the phenyl ring.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted phenyl ethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate the effects of fluoroethoxy groups on biological activity.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structure may allow it to interact with specific receptors or enzymes, leading to potential drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The fluoroethoxy group can enhance binding affinity to certain receptors or enzymes, modulating their activity. The ethanamine moiety may interact with neurotransmitter systems, potentially influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-[4-(2-Methoxyethoxy)phenyl]ethanamine;hydrochloride
  • (1R)-1-[4-(2-Chloroethoxy)phenyl]ethanamine;hydrochloride
  • (1R)-1-[4-(2-Bromoethoxy)phenyl]ethanamine;hydrochloride

Uniqueness

(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, chloro, and bromo analogs, the fluoroethoxy group offers enhanced stability and potential for specific interactions with molecular targets.

Properties

IUPAC Name

(1R)-1-[4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLPWBKUBLEWHF-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCCF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OCCF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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